Benzamide, N-[2-(2-propenyl)phenyl]-
Description
Benzamide, N-[2-(2-propenyl)phenyl]- is a benzamide derivative characterized by a propenyl (allyl) group attached to the nitrogen-bound phenyl ring. The propenyl group introduces electron-rich sp²-hybridized carbons, likely enhancing its utility in polymerization, catalysis, or as a ligand in asymmetric synthesis. Its molecular formula is inferred as C₁₆H₁₅NO (based on substitution patterns), with a molecular weight of 237.3 g/mol .
Properties
CAS No. |
111457-18-2 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(2-prop-2-enylphenyl)benzamide |
InChI |
InChI=1S/C16H15NO/c1-2-8-13-9-6-7-12-15(13)17-16(18)14-10-4-3-5-11-14/h2-7,9-12H,1,8H2,(H,17,18) |
InChI Key |
WLHIWDVSRRFVAD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(2-propenyl)phenyl]-, typically involves the reaction of 2-propenylbenzene with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(2-propenyl)phenyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Benzoyl chloride in the presence of a base like pyridine at 0-5°C.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various benzamide derivatives.
Scientific Research Applications
Benzamide, N-[2-(2-propenyl)phenyl]-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(2-propenyl)phenyl]-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Findings:
Electronic Effects :
- The propenyl group in the target compound likely increases electron density at the phenyl ring, contrasting with electron-withdrawing groups (e.g., bromo in or sulfonyl in ). This difference impacts reactivity in electrophilic substitution or coordination chemistry.
- Methoxy-substituted analogs (e.g., ) exhibit greater stability but reduced reactivity compared to the propenyl variant.
Catalytic Performance: Phosphine-containing benzamides () achieve higher enantioselectivity (>90% ee) in asymmetric synthesis than non-phosphorus analogs. The propenyl group may instead favor radical or polymerization reactions.
Biological Activity :
- Bromo- and hydroxy-substituted benzamides () show potent inhibition of histone deacetylases (HDACs), while the propenyl variant’s bioactivity remains unexplored.
Thermal and Solubility Properties :
- Phenylethyl-substituted benzamides () display superior solubility in apolar solvents (logP ≈ 4.2), whereas propenyl groups may reduce solubility due to increased planarity.
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